Cas no 1342869-67-3 (3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride)

3-(Thiophen-2-yl)methoxypropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a thiophene moiety. This compound is primarily utilized as a key intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its thiophene ring enhances reactivity and offers potential for further functionalization, making it valuable in pharmaceutical and materials chemistry applications. The sulfonyl chloride group provides a versatile handle for nucleophilic substitution reactions, enabling the formation of sulfonamides, sulfonate esters, and other derivatives. The compound’s stability under controlled conditions ensures reliable performance in synthetic workflows. Its structural features make it suitable for designing complex molecules with tailored properties.
3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride structure
1342869-67-3 structure
Product name:3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride
CAS No:1342869-67-3
MF:C8H11ClO3S2
MW:254.754139184952
CID:5208027
PubChem ID:64199131

3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-(thiophen-2-ylmethoxy)propane-1-sulfonyl chloride
    • 3-[(thiophen-2-yl)methoxy]propane-1-sulfonyl chloride
    • 1-Propanesulfonyl chloride, 3-(2-thienylmethoxy)-
    • 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride
    • Inchi: 1S/C8H11ClO3S2/c9-14(10,11)6-2-4-12-7-8-3-1-5-13-8/h1,3,5H,2,4,6-7H2
    • InChI Key: KTESBBGOFXFXIR-UHFFFAOYSA-N
    • SMILES: ClS(CCCOCC1=CC=CS1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 248
  • XLogP3: 1.8
  • Topological Polar Surface Area: 80

3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422442-2.5g
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride
1342869-67-3 98%
2.5g
¥12457 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422442-5g
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride
1342869-67-3 98%
5g
¥19956 2023-04-15
Enamine
EN300-1144363-0.25g
3-[(thiophen-2-yl)methoxy]propane-1-sulfonyl chloride
1342869-67-3 95%
0.25g
$513.0 2023-10-25
Enamine
EN300-1144363-0.5g
3-[(thiophen-2-yl)methoxy]propane-1-sulfonyl chloride
1342869-67-3 95%
0.5g
$535.0 2023-10-25
Enamine
EN300-1144363-5g
3-[(thiophen-2-yl)methoxy]propane-1-sulfonyl chloride
1342869-67-3 95%
5g
$1614.0 2023-10-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422442-1g
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride
1342869-67-3 98%
1g
¥6358 2023-04-15
Enamine
EN300-1144363-5.0g
3-[(thiophen-2-yl)methoxy]propane-1-sulfonyl chloride
1342869-67-3
5g
$2732.0 2023-05-23
Enamine
EN300-1144363-1.0g
3-[(thiophen-2-yl)methoxy]propane-1-sulfonyl chloride
1342869-67-3
1g
$943.0 2023-05-23
Enamine
EN300-1144363-0.1g
3-[(thiophen-2-yl)methoxy]propane-1-sulfonyl chloride
1342869-67-3 95%
0.1g
$490.0 2023-10-25
Enamine
EN300-1144363-1g
3-[(thiophen-2-yl)methoxy]propane-1-sulfonyl chloride
1342869-67-3 95%
1g
$557.0 2023-10-25

Additional information on 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride

3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride: A Comprehensive Overview

3-(Thiophen-2-yl)methoxypropane-1-sulfonyl chloride (CAS No. 1342869-67-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its thiophene moiety, which imparts valuable electronic and structural properties, and its sulfonyl chloride functional group, which makes it an excellent electrophilic reagent for synthetic transformations.

The thiophene ring in 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride is a five-membered heterocyclic compound containing a sulfur atom. Thiophenes are known for their aromatic stability and are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of the thiophene ring in this compound contributes to its electronic properties, making it a valuable building block for the design of novel molecules with specific biological activities.

The sulfonyl chloride functional group in 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols. This reactivity makes the compound an important intermediate in the synthesis of sulfonamides, sulfonates, and other sulfur-containing derivatives. Sulfonamides are particularly significant in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Recent research has explored the potential of 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of thiophene-based sulfonamides as potential inhibitors of human carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in various physiological processes, and their inhibition has been linked to therapeutic benefits in conditions such as glaucoma, epilepsy, and cancer. The results showed that several derivatives derived from 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride exhibited potent inhibitory activity against CA isoforms II and IX.

In addition to its pharmaceutical applications, 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride has also been investigated for its use in materials science. A study published in Advanced Materials highlighted the synthesis of conjugated polymers incorporating thiophene units for organic photovoltaic (OPV) applications. The unique electronic properties of thiophenes make them ideal for designing materials with high charge transport efficiency and good photostability. The incorporation of 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride into these polymers was found to enhance their performance by improving their solubility and processability.

The synthetic versatility of 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride has also been leveraged in the development of new catalysts and ligands for transition metal-catalyzed reactions. A recent paper in Chemical Communications described the use of this compound as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHC ligands are known for their ability to stabilize transition metal complexes and improve their catalytic activity. The study demonstrated that NHC ligands derived from 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride were highly effective in palladium-catalyzed cross-coupling reactions, leading to improved yields and selectivities.

The safety profile of 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride is another important consideration for its practical applications. While it is not classified as a hazardous material under current regulations, proper handling and storage procedures should be followed to ensure safe use. It is recommended to handle this compound under inert conditions to avoid decomposition or unwanted side reactions. Additionally, appropriate personal protective equipment (PPE) should be worn when handling this compound to minimize exposure risks.

In conclusion, 3-(thiophen-2-yl)methoxypropane-1-sulfonyl chloride (CAS No. 1342869-67-3) is a multifaceted organic compound with a wide range of potential applications in pharmaceuticals, materials science, and catalysis. Its unique chemical structure, combining a thiophene ring with a sulfonyl chloride functional group, makes it an invaluable building block for the synthesis of novel molecules with diverse biological activities and material properties. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.

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